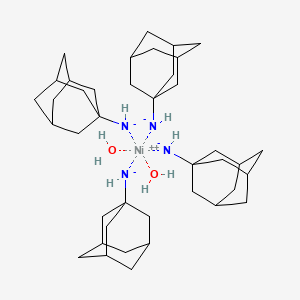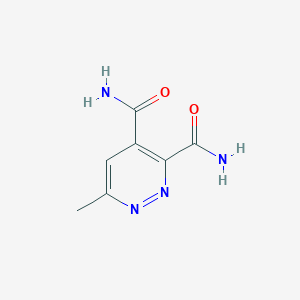
Hexacarbonylbis(triphenylphosphine)dicobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacarbonylbis(triphenylphosphine)dicobalt is a coordination compound with the formula ( \text{C}{42}\text{H}{30}\text{Co}_2\text{O}_6\text{P}_2 ). It is a complex of cobalt, carbon monoxide, and triphenylphosphine. This compound is known for its applications in organic synthesis, particularly in the Pauson-Khand reaction, which forms cyclopentenones from alkynes, alkenes, and carbon monoxide .
Méthodes De Préparation
Hexacarbonylbis(triphenylphosphine)dicobalt can be synthesized through various methods. One common synthetic route involves the reaction of dicobalt octacarbonyl with triphenylphosphine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
[ \text{Co}_2(\text{CO})_8 + 2 \text{PPh}_3 \rightarrow (\text{CO})_3\text{Co}(\mu-\text{PPh}_3)\text{Co}(\text{CO})_3 + 2 \text{CO} ]
Analyse Des Réactions Chimiques
Hexacarbonylbis(triphenylphosphine)dicobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where triphenylphosphine or carbon monoxide ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hexacarbonylbis(triphenylphosphine)dicobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in the Pauson-Khand reaction to form cyclopentenones.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of hexacarbonylbis(triphenylphosphine)dicobalt involves its ability to coordinate with various substrates, facilitating chemical reactions. In the Pauson-Khand reaction, the compound acts as a catalyst by coordinating with the alkyne and alkene substrates, promoting the formation of a cyclopentenone product. The molecular targets and pathways involved in its catalytic activity include the coordination of carbon monoxide and triphenylphosphine ligands, which stabilize the reactive intermediates .
Comparaison Avec Des Composés Similaires
Hexacarbonylbis(triphenylphosphine)dicobalt can be compared with other similar cobalt carbonyl complexes, such as:
Dicobalt octacarbonyl (( \text{Co}_2(\text{CO})_8 )): This compound is a precursor to this compound and is used in similar catalytic applications.
Hexacarbonylbis(tri-n-butylphosphine)dicobalt: This compound has similar catalytic properties but with different phosphine ligands, affecting its reactivity and stability.
This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other cobalt carbonyl complexes .
Propriétés
Formule moléculaire |
C42H32Co2O6P2+2 |
|---|---|
Poids moléculaire |
812.5 g/mol |
Nom IUPAC |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.6CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6*1-2;;/h2*1-15H;;;;;;;;/p+2 |
Clé InChI |
HBRKABXRCZNKBL-UHFFFAOYSA-P |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



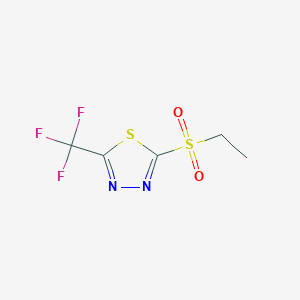
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
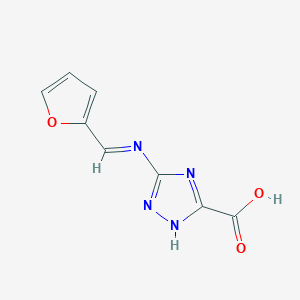
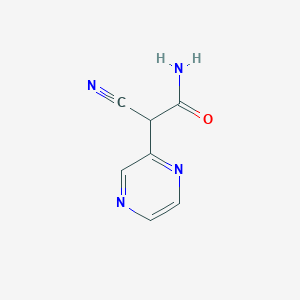

![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

